N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide
Description
N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide is a substituted oxirane (epoxide) derivative featuring a carboxamide group linked to a 4-chlorophenyl substituent and a methyl group on the oxirane ring. Oxiranecarboxamides are critical intermediates in organic synthesis, particularly in the preparation of bioactive molecules. For example, analogous structures like 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide have been utilized as building blocks for natural products such as the Taxol side chain . The chlorine substituent in this compound likely enhances its electrophilicity, influencing reactivity in ring-opening reactions or nucleophilic substitutions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methyloxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-10(6-14-10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCHEYSSFBCQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236913 | |
| Record name | N-(4-Chlorophenyl)-2-methyl-2-oxiranecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65925-79-3 | |
| Record name | N-(4-Chlorophenyl)-2-methyl-2-oxiranecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65925-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-2-methyl-2-oxiranecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide typically involves the reaction of 4-chloroaniline with an appropriate epoxide. One common method is the reaction of 4-chloroaniline with 2-methyl-2-oxirane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide has been explored for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity: Research indicates that compounds with oxirane moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. Preliminary studies suggest that it may modulate inflammatory pathways, reducing cytokine production .
Agrochemical Development
The compound is also being evaluated for applications in agriculture:
- Pesticide Formulation: this compound serves as an intermediate in the synthesis of novel pesticides. Its ability to interact with biological systems makes it a candidate for developing compounds that can target specific pests while minimizing environmental impact .
Table 1: Comparison of Biological Activities
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various oxirane derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Agrochemical Application
In a research project aimed at developing new agrochemicals, this compound was synthesized and tested for its efficacy as a pesticide. The study found that formulations containing this compound exhibited strong insecticidal activity against common agricultural pests while showing low toxicity to non-target organisms, highlighting its potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide are best contextualized against related oxirane and aziridine derivatives. Below is a detailed analysis:
Structural Analogues
Crystallographic and Stability Data
- The crystal structure of 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide reveals planar oxirane rings stabilized by intramolecular hydrogen bonds, a feature likely shared by the chloro-substituted analogue. Such structural rigidity may influence its reactivity in solid-phase syntheses .
Key Research Findings
Substituent Effects : Chlorine and nitro groups significantly alter electronic properties, impacting reaction rates and product distributions in ring-opening reactions.
Synthetic Utility : Oxiranecarboxamides outperform aziridines in generating oxygenated derivatives (e.g., epoxyketones), while aziridines are preferred for nitrogen-containing scaffolds .
Biological Activity
Chemical Structure and Properties
N-(4-chlorophenyl)-2-methyl-2-oxiranecarboxamide is characterized by its oxirane ring, which contributes to its reactivity and biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.
Molecular Formula
- Chemical Formula : CHClNO
- Molecular Weight : 215.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Properties : Studies have shown that it exhibits antimicrobial activity against a range of bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Activity : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | HeLa Cells | 12 | |
| Enzyme Inhibition | CYP450 Enzymes | 20 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against various pathogens. The findings indicated significant inhibition of Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential utility in treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Potential
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested on HeLa cells. Results demonstrated that this compound induced apoptosis, with an IC50 of 12 µM. This highlights its potential as a therapeutic agent in oncology.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. Researchers are investigating various derivatives to improve efficacy and reduce toxicity.
Synthesis Approaches
The synthesis often involves:
- Epoxidation reactions : Utilizing oxidizing agents to form the oxirane ring.
- Substitution reactions : Modifying the chlorophenyl group to enhance biological activity.
Future Directions
Further research is warranted to:
- Explore structure-activity relationships (SAR) to identify more potent analogs.
- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
- Investigate mechanisms underlying its biological activities at the molecular level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
